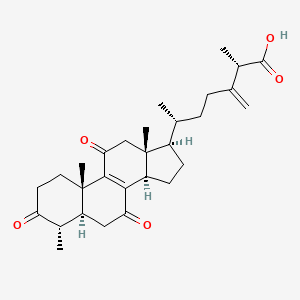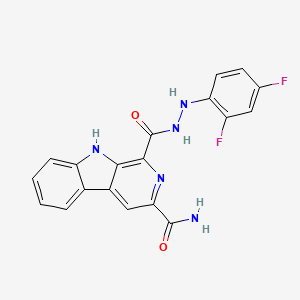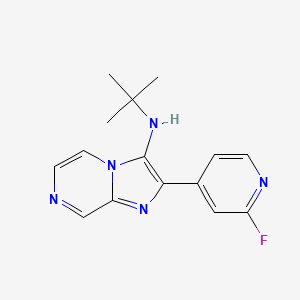
Cdk9-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk9-IN-25 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent kinases family. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the carboxyl-terminal domain of RNA polymerase II. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where aberrant CDK9 activity is often observed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cdk9-IN-25 typically involves multiple steps, including cyclization, reduction, nucleophilic substitution, and Suzuki-Miyaura coupling reactions. The process begins with the preparation of key intermediates, followed by their sequential transformation under controlled conditions. For instance, malononitrile and 1-bromo-2-(2-bromoethoxy)ethane are cyclized and reduced to form the core structure, which is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine. The final step involves a Suzuki-Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to avoid side reactions and ensure reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Cdk9-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various halides are employed under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
Cdk9-IN-25 has a wide range of scientific research applications:
Mécanisme D'action
Cdk9-IN-25 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxyl-terminal domain of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and subsequent downregulation of genes essential for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
- Flavopiridol
- AZD4573
- Enitociclib
Propriétés
Formule moléculaire |
C15H16FN5 |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
N-tert-butyl-2-(2-fluoropyridin-4-yl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C15H16FN5/c1-15(2,3)20-14-13(10-4-5-18-11(16)8-10)19-12-9-17-6-7-21(12)14/h4-9,20H,1-3H3 |
Clé InChI |
ZYFXIIVUZWWWFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=C(N=C2N1C=CN=C2)C3=CC(=NC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


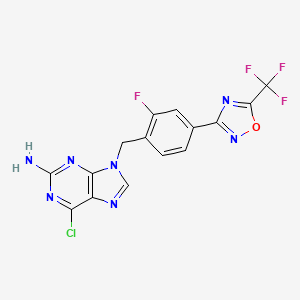
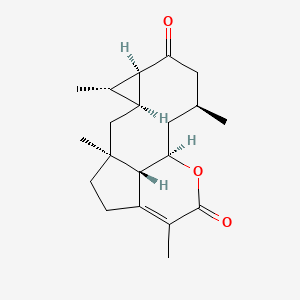
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
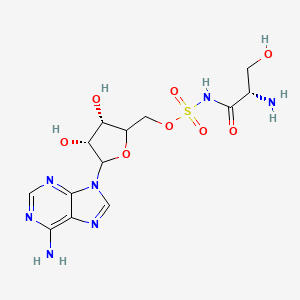

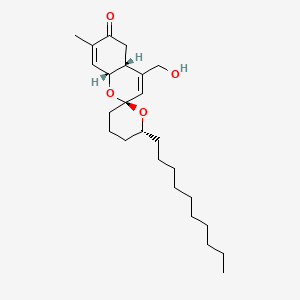
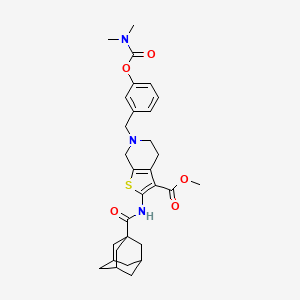

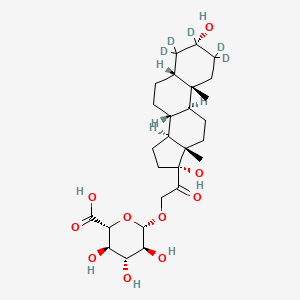
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
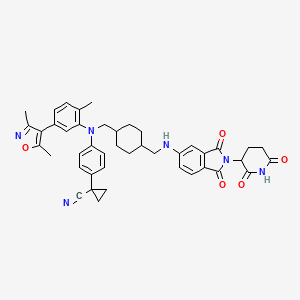
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
